molecular formula C8H11N3O3 B1480940 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid CAS No. 2097967-22-9

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid

Cat. No.: B1480940
CAS No.: 2097967-22-9
M. Wt: 197.19 g/mol
InChI Key: VTZYBJOIRKIWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as a modulator of enzyme activity. For instance, it has been observed to interact with enzymes such as pyruvate dehydrogenase kinase, influencing its activity and thereby affecting metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, such as the MAPK pathway, which plays a critical role in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound has been associated with changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth. At high doses, it can have toxic or adverse effects, such as inducing oxidative stress and apoptosis. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes such as pyruvate dehydrogenase kinase, which plays a critical role in regulating metabolic flux . Additionally, the compound can affect metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions highlight the compound’s potential as a modulator of metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These interactions are essential for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and metabolic activity . These findings highlight the importance of subcellular localization in determining the compound’s activity and function.

Preparation Methods

The synthesis of 2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-(dimethylamino)pyrimidine-4-ol.

    Reaction Conditions: The hydroxyl group of 6-(dimethylamino)pyrimidine-4-ol is then reacted with chloroacetic acid under basic conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pH are adjusted based on the desired reaction.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

2-((6-(Dimethylamino)pyrimidin-4-yl)oxy)acetic acid can be compared with other pyrimidine derivatives:

    Similar Compounds: Examples include 2-((4-(dimethylamino)pyrimidin-2-yl)oxy)acetic acid and 2-((6-(methylamino)pyrimidin-4-yl)oxy)acetic acid.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[6-(dimethylamino)pyrimidin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-5-9-6)14-4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZYBJOIRKIWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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